3-chloro-N-(1-naphthyl)benzamide

Description

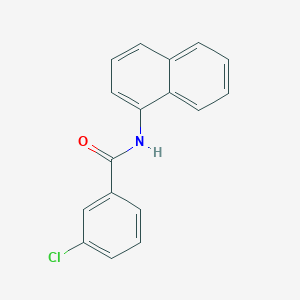

3-Chloro-N-(1-naphthyl)benzamide (CAS: 96963-51-8) is a benzamide derivative featuring a 3-chlorobenzoyl group linked to a 1-naphthylamine moiety via an amide bond .

Properties

Molecular Formula |

C17H12ClNO |

|---|---|

Molecular Weight |

281.7g/mol |

IUPAC Name |

3-chloro-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C17H12ClNO/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20) |

InChI Key |

BYFNQYKVOSWXND-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)Cl |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Nitro and Halogen-Substituted Benzamides

- 3-Chloro-N-(2-nitrophenyl)benzamide (CAS: N/A): Exhibits a planar amide group (r.m.s. deviation = 0.016 Å) with dihedral angles of 15.2° (chlorophenyl) and 8.2° (nitrophenyl) relative to the central amide . Synthesized via thionyl chloride-mediated coupling of 3-chlorobenzoic acid and 2-nitroaniline .

3-Chloro-N-(2-fluorophenyl)benzamide (Polymorphs IA/IB):

Metal-Coordinated Derivatives

- Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II): Adopts a distorted square planar geometry with Ni(II) coordinated via S and O atoms . Crystal Monoclinic, space group P2₁/c, a = 14.601 Å, b = 8.3617 Å, c = 22.350 Å, β = 98.231°, V = 2700.7 ų .

Hydrogen Bonding and Crystal Packing

- 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide: Forms 1D chains via N–H···O and C–H···O hydrogen bonds, with additional C–H···π interactions (H···Cg distance = 2.830 Å) . Contrasts with 3-chloro-N-(2-nitrophenyl)benzamide, where intramolecular N–H···O bonds create S(6) rings .

Comparative Data Tables

Table 1: Crystallographic Parameters of Selected Analogs

Key Findings and Implications

Structural Flexibility : The chloro-benzamide core supports diverse substituents (nitro, naphthyl, indolyl) without compromising crystallinity, enabling tailored physicochemical properties .

Halogen Interactions : While Cl···Cl contacts are rare in 3-chloro-N-(2-nitrophenyl)benzamide, other analogs (e.g., polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide) show halogen-dependent packing .

Pharmacological Potential: Derivatives like JNJ-63533054 validate the scaffold’s relevance in drug discovery, particularly for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.